Methyl 7-aminoquinoline-4-carboxylate
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Overview
Description
Methyl 7-aminoquinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines are nitrogen-containing heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimalarial, antibacterial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-aminoquinoline-4-carboxylate typically involves the functionalization of the quinoline ring. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base, followed by cyclization and esterification . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene under acidic conditions to form the quinoline ring .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 have been explored . These methods not only improve yield but also reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-aminoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives, each with distinct biological activities .
Scientific Research Applications
Methyl 7-aminoquinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in drug discovery.
Medicine: Research has shown its potential in developing new anticancer and antibacterial agents.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 7-aminoquinoline-4-carboxylate involves its interaction with various molecular targets. For instance, in antimalarial activity, it is believed to inhibit heme polymerase, leading to the accumulation of toxic heme in the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death. The compound’s anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative used as an antimalarial agent.
Quinoline N-oxides: Oxidized forms of quinoline with various applications in organic synthesis.
Aminoquinolines: Compounds with amino groups that exhibit enhanced biological activity.
Uniqueness
Methyl 7-aminoquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
methyl 7-aminoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-5-13-10-6-7(12)2-3-8(9)10/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBCVSOQMCUCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CC2=NC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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